(1S,5R,13R,17S)-4-(cyclopropylmethyl)-10-hydroxy-14-oxo-12-oxa-4-azapentacyclo[9.6.1.0^{1,13}.0^{5,17}.0^{7,18}]octadeca-7(18),8,10-trien-17-yl quinoline-2-carboxylate
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Overview
Description
The compound (1S,5R,13R,17S)-4-(cyclopropylmethyl)-10-hydroxy-14-oxo-12-oxa-4-azapentacyclo[9.6.1.0{1,13}.0{5,17}.0^{7,18}]octadeca-7(18),8,10-trien-17-yl quinoline-2-carboxylate is a complex organic molecule with a unique structure. It features a quinoline-2-carboxylate moiety and a pentacyclic framework, which includes a cyclopropylmethyl group and a hydroxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,5R,13R,17S)-4-(cyclopropylmethyl)-10-hydroxy-14-oxo-12-oxa-4-azapentacyclo[9.6.1.0{1,13}.0{5,17}.0^{7,18}]octadeca-7(18),8,10-trien-17-yl quinoline-2-carboxylate involves multiple steps, including cyclization, oxidation, and esterification reactions. The specific synthetic routes and reaction conditions are typically optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including:
- Oxidation : The hydroxy group can be oxidized to form a ketone or aldehyde.
- Reduction : The quinoline moiety can be reduced under specific conditions.
- Substitution : The cyclopropylmethyl group can be substituted with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce various functional groups to the cyclopropylmethyl moiety .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biological processes at the molecular level .
Medicine: In medicinal chemistry, this compound is of interest due to its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity. Its applications may extend to fields like polymer science and nanotechnology .
Mechanism of Action
The mechanism of action of (1S,5R,13R,17S)-4-(cyclopropylmethyl)-10-hydroxy-14-oxo-12-oxa-4-azapentacyclo[9.6.1.0{1,13}.0{5,17}.0^{7,18}]octadeca-7(18),8,10-trien-17-yl quinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds:
- (5Z)-5-(3-fluorobenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- [Na2(H2O)10(NH4)4][V10O28]
- [Na2(H2O)10(NH4)4][V9MoO28]
Uniqueness: Compared to similar compounds, (1S,5R,13R,17S)-4-(cyclopropylmethyl)-10-hydroxy-14-oxo-12-oxa-4-azapentacyclo[9.6.1.0{1,13}.0{5,17}.0^{7,18}]octadeca-7(18),8,10-trien-17-yl quinoline-2-carboxylate stands out due to its unique pentacyclic structure and the presence of multiple functional groups.
Properties
Molecular Formula |
C30H28N2O5 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] quinoline-2-carboxylate |
InChI |
InChI=1S/C30H28N2O5/c33-22-10-8-19-15-24-30(37-28(35)21-9-7-18-3-1-2-4-20(18)31-21)12-11-23(34)27-29(30,25(19)26(22)36-27)13-14-32(24)16-17-5-6-17/h1-4,7-10,17,24,27,33H,5-6,11-16H2/t24-,27+,29+,30-/m1/s1 |
InChI Key |
YJAZHMHKHAZEMM-BJXGRRSKSA-N |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)OC(=O)C7=NC8=CC=CC=C8C=C7 |
Canonical SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)OC(=O)C7=NC8=CC=CC=C8C=C7 |
Origin of Product |
United States |
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